molecular formula C18H17N5O5S B302737 2-{[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

2-{[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B302737
M. Wt: 415.4 g/mol
InChI Key: UCEUDNDTMHQTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is of great interest due to its unique chemical properties and its ability to interact with various biological systems. In

Mechanism of Action

The mechanism of action of 2-{[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. This compound has also been shown to inhibit the activity of certain enzymes, such as COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. This compound has been found to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to improve glucose metabolism, enhance insulin sensitivity, and reduce blood glucose levels in animal models of diabetes. Additionally, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-{[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide in lab experiments is its ability to modulate multiple signaling pathways simultaneously. This compound has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further research. However, one of the limitations of using this compound is its relatively high cost and the specialized equipment and expertise required for its synthesis.

Future Directions

There are several future directions for the research of 2-{[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide. One potential direction is to further investigate its potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases. Another direction is to explore its potential as a drug candidate for the treatment of inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method for improved yield and purity.

Synthesis Methods

The synthesis of 2-{[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The synthesis process begins with the reaction of 1,3-benzodioxole with tetrazole in the presence of a sulfur-containing compound to form the intermediate product. This intermediate is then reacted with 3,4-dimethoxyphenylacetic acid to produce the final product. The synthesis method has been optimized over the years to improve the yield and purity of the final product.

Scientific Research Applications

2-{[1-(1,3-benzodioxol-5-yl)-1H-tetraazol-5-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential applications in the field of medicine. This compound has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It has also been shown to have potential applications in the treatment of cancer, diabetes, and neurodegenerative diseases.

properties

Molecular Formula

C18H17N5O5S

Molecular Weight

415.4 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-yl)tetrazol-5-yl]sulfanyl-N-(3,4-dimethoxyphenyl)acetamide

InChI

InChI=1S/C18H17N5O5S/c1-25-13-5-3-11(7-15(13)26-2)19-17(24)9-29-18-20-21-22-23(18)12-4-6-14-16(8-12)28-10-27-14/h3-8H,9-10H2,1-2H3,(H,19,24)

InChI Key

UCEUDNDTMHQTKJ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC4=C(C=C3)OCO4)OC

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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